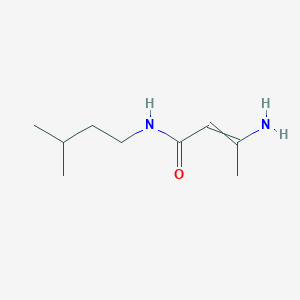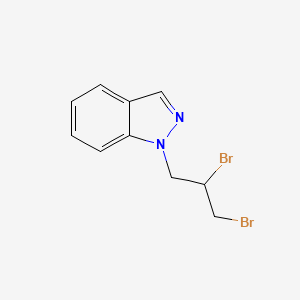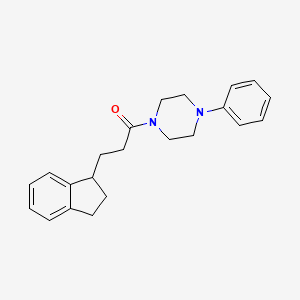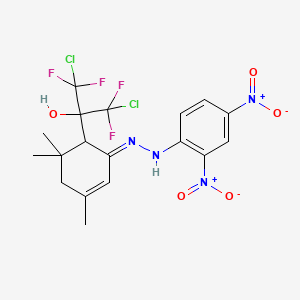
2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone is a complex organic compound that features a cyclohexenone core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone typically involves multiple steps:
Formation of the cyclohexenone core: This can be achieved through the aldol condensation of appropriate precursors.
Introduction of the dichloro-hydroxy-tetrafluoropropyl group: This step may involve halogenation and subsequent hydroxylation and fluorination reactions.
Attachment of the dinitrophenylhydrazone moiety: This is usually done through a condensation reaction between the cyclohexenone derivative and 2,4-dinitrophenylhydrazine under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Could be used in the production of advanced materials or as a catalyst in certain chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-one derivatives: Compounds with similar cyclohexenone cores but different substituents.
Dinitrophenylhydrazones: Compounds with the dinitrophenylhydrazone moiety attached to different core structures.
Uniqueness
The uniqueness of 2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
101564-49-2 |
|---|---|
分子式 |
C18H18Cl2F4N4O5 |
分子量 |
517.3 g/mol |
IUPAC 名称 |
1,3-dichloro-2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-4,6,6-trimethylcyclohex-3-en-1-yl]-1,1,3,3-tetrafluoropropan-2-ol |
InChI |
InChI=1S/C18H18Cl2F4N4O5/c1-9-6-12(26-25-11-5-4-10(27(30)31)7-13(11)28(32)33)14(15(2,3)8-9)16(29,17(19,21)22)18(20,23)24/h4-7,14,25,29H,8H2,1-3H3/b26-12+ |
InChI 键 |
RLVXDYCOAVWVHI-RPPGKUMJSA-N |
手性 SMILES |
CC1=C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C(C1)(C)C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
规范 SMILES |
CC1=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C(C1)(C)C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


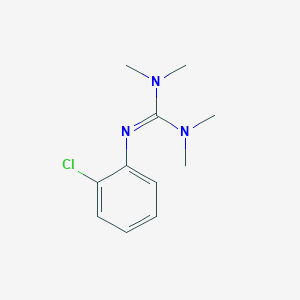
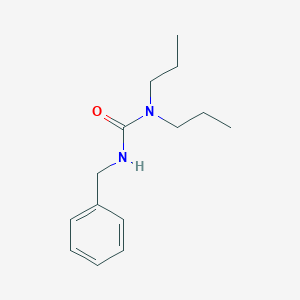


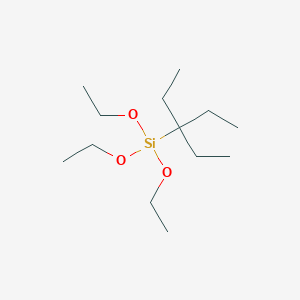
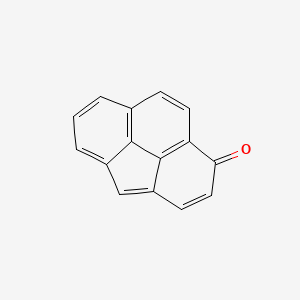
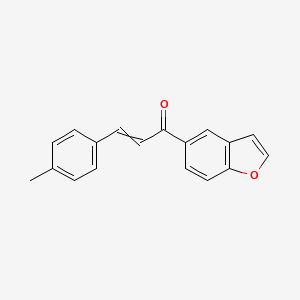
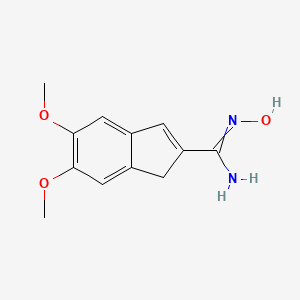
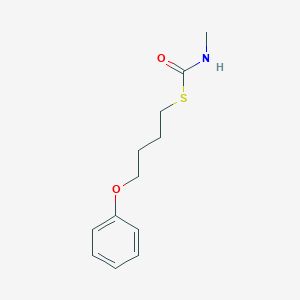
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
